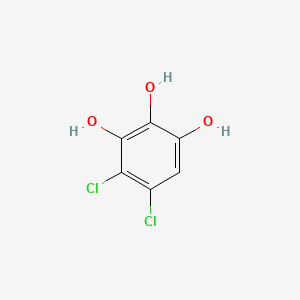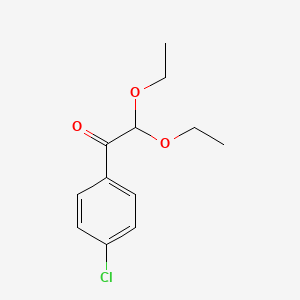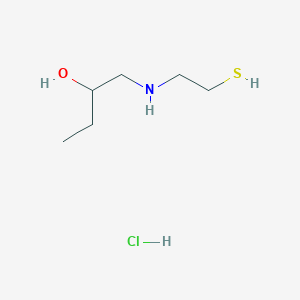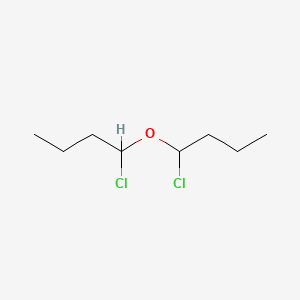
1,1'-Oxybis(chlorobutane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Oxybis(chlorobutane) is an organic compound with the molecular formula C8H16Cl2O. It is also known as bis(4-chlorobutyl) ether. This compound is characterized by the presence of two chlorobutane groups connected by an oxygen atom. It is a colorless liquid with a boiling point of approximately 400 K .
Vorbereitungsmethoden
1,1’-Oxybis(chlorobutane) can be synthesized through various methods. One common synthetic route involves the reaction of 4-chlorobutanol with a dehydrating agent such as sulfuric acid, which facilitates the formation of the ether linkage. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting material .
In industrial settings, the production of 1,1’-Oxybis(chlorobutane) may involve continuous-flow processes where 4-chlorobutanol is reacted with a suitable dehydrating agent in a plug-flow reactor. This method allows for efficient and scalable production of the compound .
Analyse Chemischer Reaktionen
1,1’-Oxybis(chlorobutane) undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in 1,1’-Oxybis(chlorobutane) can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 4-hydroxybutyl ether.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds, such as aldehydes or carboxylic acids, depending on the reaction conditions.
Reduction Reactions: Reduction of 1,1’-Oxybis(chlorobutane) can yield the corresponding alcohols.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction .
Wissenschaftliche Forschungsanwendungen
1,1’-Oxybis(chlorobutane) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various ether derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of 1,1’-Oxybis(chlorobutane) involves its interaction with nucleophiles, leading to substitution reactions. The oxygen atom in the ether linkage can act as a nucleophilic site, facilitating the formation of new chemical bonds. The chlorine atoms can also participate in nucleophilic substitution reactions, making the compound versatile in various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
1,1’-Oxybis(chlorobutane) can be compared with other similar compounds such as:
1,1’-Oxybis(4-bromobutane): Similar in structure but with bromine atoms instead of chlorine, leading to different reactivity and applications.
1,1’-Oxybis(4-iodobutane):
1,1’-Oxybis(4-fluorobutane): The presence of fluorine atoms can significantly alter the compound’s properties and reactivity.
These comparisons highlight the unique reactivity and applications of 1,1’-Oxybis(chlorobutane) due to the presence of chlorine atoms.
Eigenschaften
CAS-Nummer |
53622-12-1 |
|---|---|
Molekularformel |
C8H16Cl2O |
Molekulargewicht |
199.11 g/mol |
IUPAC-Name |
1-chloro-1-(1-chlorobutoxy)butane |
InChI |
InChI=1S/C8H16Cl2O/c1-3-5-7(9)11-8(10)6-4-2/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
RMGBJBITSZIYKA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(OC(CCC)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


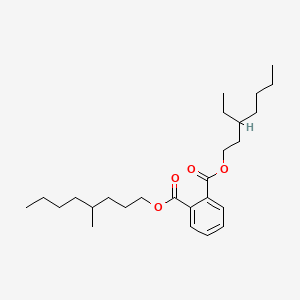
![3-Benzyl-6-methyl-3,4-dihydro-2h-pyrimido[4,5-e][1,3]oxazin-8(5h)-one](/img/structure/B15176777.png)
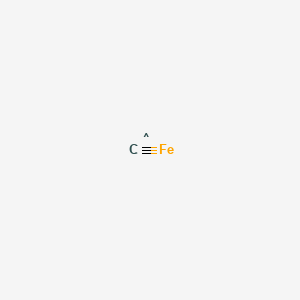
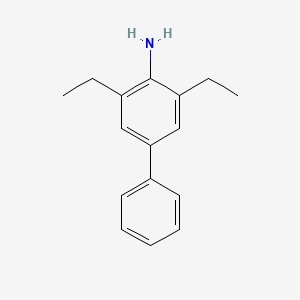
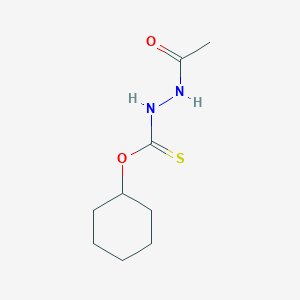
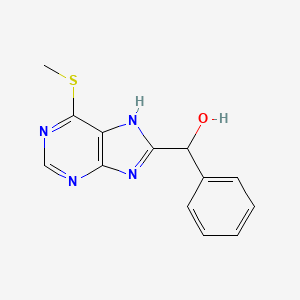
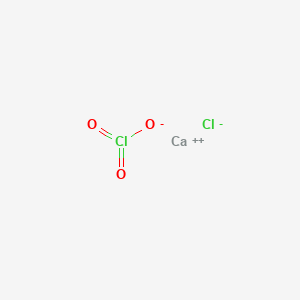
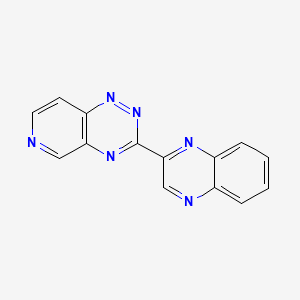
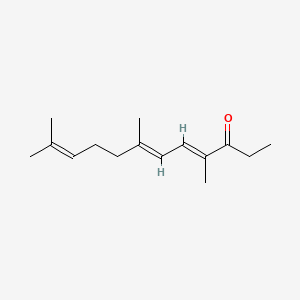
![iron(2+);4-methyl-7-[3,8,12-trimethyl-7-[1-(2-methyl-3-oxopentyl)sulfanylethyl]-13,17-bis(3-oxobutyl)porphyrin-22,24-diid-2-yl]octan-3-one](/img/structure/B15176842.png)
